molecular formula C16H15ClO3 B14020936 Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Cat. No.: B14020936
M. Wt: 290.74 g/mol
InChI Key: WZLYMESAQOUTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The chlorine atom can be reduced to form a methyl group, resulting in the formation of a methylated benzoate.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-2,3-dimethylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate exerts its effects depends on the specific context of its use. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Methyl 4-(benzyloxy)-3-methylbenzoate: The position of the methyl group is different, affecting the compound’s properties.

    Methyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the additional methyl group, leading to variations in chemical behavior.

Uniqueness: Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a benzyloxy group allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 3-chloro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H15ClO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

WZLYMESAQOUTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.